![molecular formula C8H10N4O4S2 B3053397 5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione CAS No. 535-07-9](/img/structure/B3053397.png)
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
Descripción general
Descripción
This compound, also known by its CAS Number 535-07-9, is a chemical with the molecular formula C8H10N4O4S2 and a molecular weight of 290.32 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N4O4S2/c13-5-3(9-7(15)11-5)1-17-18-2-4-6(14)12-8(16)10-4/h13-14H,1-2H2,(H2,9,11,15)(H2,10,12,16) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 305-306 degrees . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not available in the sources I found .Aplicaciones Científicas De Investigación
Molecular Structure and Properties
The compound, also known as 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, exhibits a planar imidazolidine-2,4-dione system. The molecule's structure, including the angles between its imidazolidine and phenyl rings, contributes to its molecular stability. These properties are critical for potential applications in molecular chemistry and pharmacology (Sethusankar et al., 2002).
Potential Anticancer Applications
Novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones, synthesized using microwave irradiation, show promising in vitro cytotoxicity against human tumor cell lines. These compounds, including analogs of the imidazolidine-2,4-dione structure, have demonstrated potent growth inhibition in melanoma and ovarian cancer cells, suggesting potential applications in cancer therapy (Penthala et al., 2011).
Synthesis of New Derivatives
The compound has been used as a base structure for synthesizing new derivatives with potential pharmacological applications. For instance, the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, derivatives of a new triazafulvalene system, has been reported. These derivatives may have diverse applications in drug design and development (Uršič et al., 2010).
Antimicrobial and Antiviral Applications
Substituted imidazolidinediones and thioxoimidazolidinones, derived from this compound, have been synthesized and exhibit antimicrobial activity. Such derivatives could be useful in the development of new antimicrobial agents. Additionally, derivatives have been evaluated as HIV-1 fusion inhibitors, indicating potential antiviral applications (Albuquerque et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[(2,5-dioxoimidazolidin-4-yl)methyldisulfanyl]methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4S2/c13-5-3(9-7(15)11-5)1-17-18-2-4-6(14)12-8(16)10-4/h3-4H,1-2H2,(H2,9,11,13,15)(H2,10,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAHRZHPCKKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)SSCC2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279801, DTXSID10902021 | |
| Record name | 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-07-9 | |
| Record name | NSC14169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


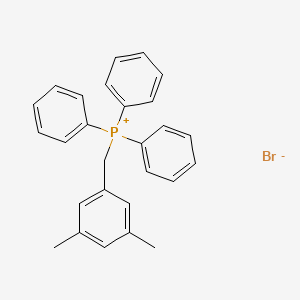
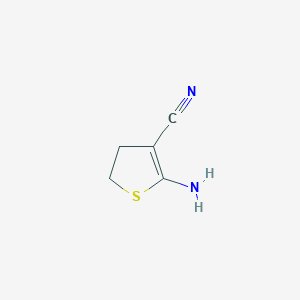
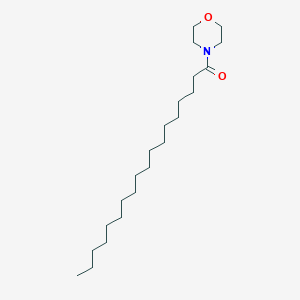
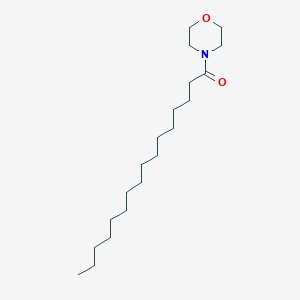
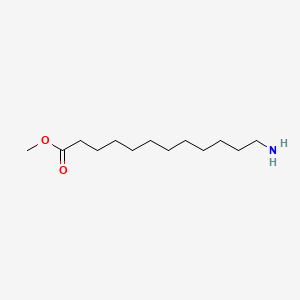
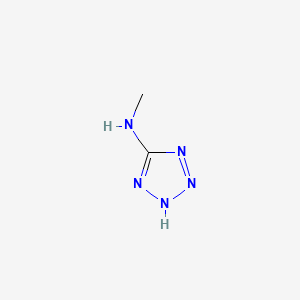
![2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B3053323.png)
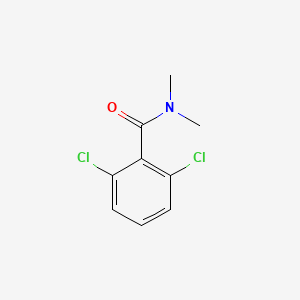

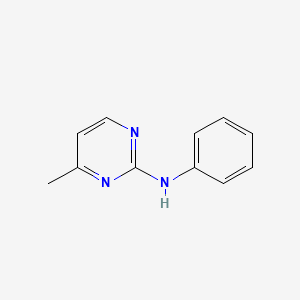
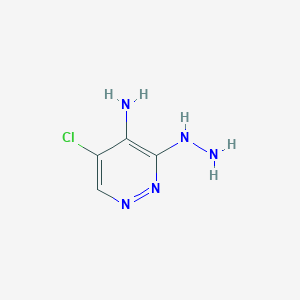

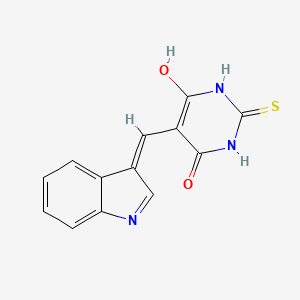
![1-[(2-Chloroethyl)thio]-4-fluorobenzene](/img/structure/B3053337.png)
